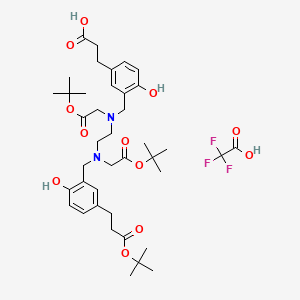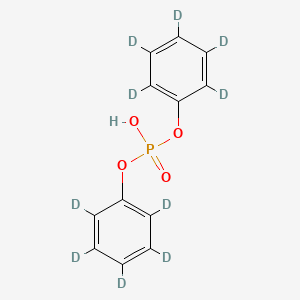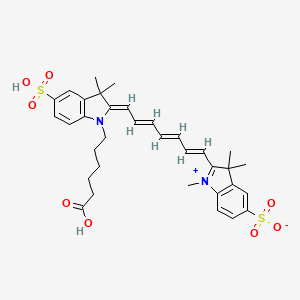
5-Hydroxymethyl-arauridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxymethyl-arauridine is a thymidine analogue, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound has insertional activity towards replicated DNA, making it useful for labeling cells and tracking DNA synthesis .
Méthodes De Préparation
The synthesis of 5-Hydroxymethyl-arauridine typically involves the modification of thymidine. One common synthetic route includes the hydroxymethylation of thymidine under controlled conditions. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-Hydroxymethyl-arauridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at the hydroxymethyl position. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
5-Hydroxymethyl-arauridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the labeling of cells and tracking DNA synthesis, which is crucial for studying cell proliferation and DNA replication. Additionally, it is used in the development of antiviral and anticancer therapies due to its ability to interfere with DNA synthesis .
Mécanisme D'action
The mechanism of action of 5-Hydroxymethyl-arauridine involves its incorporation into replicating DNA, where it acts as a chain terminator. This prevents the elongation of the DNA strand, thereby inhibiting DNA synthesis. The molecular targets include DNA polymerases, which are enzymes responsible for DNA replication .
Comparaison Avec Des Composés Similaires
5-Hydroxymethyl-arauridine is unique among thymidine analogues due to its specific hydroxymethyl modification. Similar compounds include:
5-Bromodeoxyuridine: Another thymidine analogue used for labeling DNA.
5-Fluorodeoxyuridine: Used in cancer treatment due to its ability to inhibit thymidylate synthase.
5-Iododeoxyuridine: Used in antiviral therapies. These compounds share similar mechanisms of action but differ in their specific modifications and applications
Propriétés
Formule moléculaire |
C10H14N2O7 |
|---|---|
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6+,7?,9-/m1/s1 |
Clé InChI |
VQAJJNQKTRZJIQ-WJZMDOFJSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)CO |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)




![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)
